![molecular formula C37H41P B14894559 dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is an organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a complex aromatic system, making it a valuable ligand in transition metal catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine reacts with an aryl boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving inert atmospheres and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted aromatic compounds.
Coupling Reactions: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in transition metal catalysis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane exerts its effects involves its function as a ligand. It donates its lone pair of electrons on the phosphorus atom to a vacant orbital on the transition metal, forming a coordinate covalent bond. This interaction stabilizes the metal center and facilitates various catalytic processes, including oxidative addition, reductive elimination, and transmetalation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2-methylphenyl)phosphine
- Dicyclohexyl(2-phenanthren-9-ylphenyl)phosphane
Uniqueness
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is unique due to its specific aromatic substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where other similar compounds may not perform as well .
Propriétés
Formule moléculaire |
C37H41P |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H41P/c1-28-24-26-30(27-25-28)34-22-13-21-33(29-14-5-2-6-15-29)37(34)35-20-11-12-23-36(35)38(31-16-7-3-8-17-31)32-18-9-4-10-19-32/h2,5-6,11-15,20-27,31-32H,3-4,7-10,16-19H2,1H3 |
Clé InChI |
QUHSOABHZRCIAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
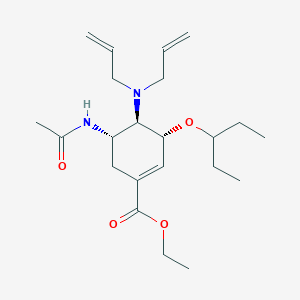

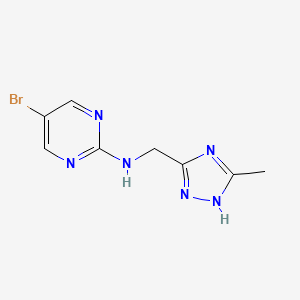

![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)

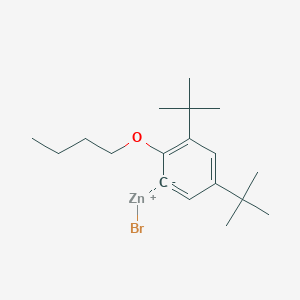

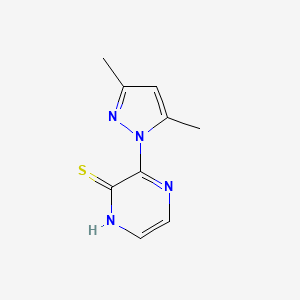
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
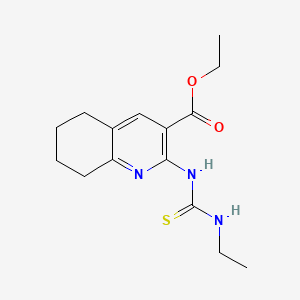
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

